N-(4-Aminophenyl)-2-butoxybenzamide
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Overview
Description
N-(4-Aminophenyl)-2-butoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Potential
N-(4-Aminophenyl)-2-butoxybenzamide and similar amino-substituted benzamide derivatives exhibit potent antioxidant activity by scavenging free radicals. Studies on electrochemical oxidation mechanisms of these compounds, including N-(4-aminophenyl)-2-hydroxybenzamide, provide insight into their radical scavenging abilities. These compounds undergo complex pH-dependent oxidation processes, primarily involving the amino group, and form quinonediimine derivatives with potential antioxidant effects (Jovanović et al., 2020).
Memory Enhancement
Derivatives of this compound, specifically N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, have shown potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, which is vital for enhancing memory and cognitive functions. Molecular docking and simulation studies support their potential use in treating memory-related disorders (Piplani et al., 2018).
Biosensor Applications
This compound and related compounds have applications in biosensor technology. A study involving N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes demonstrates their use in electrocatalytic determination of substances like glutathione, highlighting their role in sensitive detection methods (Karimi-Maleh et al., 2014).
Molecular Structure and Interaction Studies
Investigations into the molecular structure of similar benzamide compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, reveal insights into intermolecular interactions and their effects on molecular geometry. These studies are crucial for understanding the physical and chemical properties of benzamide derivatives (Karabulut et al., 2014).
Antibacterial Properties
Certain derivatives of this compound show significant antibacterial activity. For instance, 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives exhibit promising antibacterial properties, particularly against Proteus vulgaris. Molecular docking studies further elucidate their mechanism of action (Ravichandiran et al., 2015).
Synthesis and Chemical Processes
Research on the synthesis of compounds related to this compound, such as 4-(4-Aminophenyl)-3-morpholinone, provides valuable information on efficient synthetic routes and chemical processes, which are crucial for pharmaceutical and industrial applications (Lingyan et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as benzimidazole derivatives have been known to interact with various biological targets
Mode of Action
Related compounds have shown to exhibit membrane perturbing and intracellular actions, suggesting a possible interaction with the cell membrane and intracellular targets . These compounds have also demonstrated DNA-binding capabilities, indicating a potential interaction with genetic material .
Biochemical Pathways
The compound’s potential dna-binding capability suggests that it may influence genetic expression and protein synthesis
Result of Action
Related compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that N-(4-Aminophenyl)-2-butoxybenzamide may have similar antimicrobial effects.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-butoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-12-21-16-7-5-4-6-15(16)17(20)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSVONYENMOFTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294043 |
Source
|
Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-78-3 |
Source
|
Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.